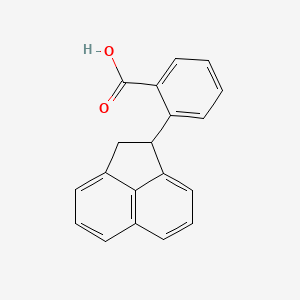

2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid

CAS No.:

Cat. No.: VC17882401

Molecular Formula: C19H14O2

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H14O2 |

|---|---|

| Molecular Weight | 274.3 g/mol |

| IUPAC Name | 2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid |

| Standard InChI | InChI=1S/C19H14O2/c20-19(21)16-9-2-1-8-14(16)17-11-13-7-3-5-12-6-4-10-15(17)18(12)13/h1-10,17H,11H2,(H,20,21) |

| Standard InChI Key | IVSNQBGKVAVVFV-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=CC=CC3=C2C1=CC=C3)C4=CC=CC=C4C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid features a planar acenaphthylene unit fused to a benzoic acid group. Key structural attributes include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₁₂O₂ |

| Molecular Weight | 260.29 g/mol |

| Hybridization | sp² hybridized carbon framework |

| Functional Groups | Carboxylic acid (-COOH), conjugated diene |

| Torsional Strain | Minimal due to planar acenaphthylene system |

| Conjugation | Extended π-system across fused rings |

The carboxylic acid group at the 2-position induces electronic asymmetry, polarizing the acenaphthylene ring and enhancing electrophilic substitution reactivity at specific sites. X-ray crystallography of analogous compounds confirms coplanarity between the acenaphthylene and benzene rings, maximizing π-orbital overlap .

Spectroscopic Properties

Spectroscopic data provide critical insights into the compound’s electronic environment:

-

¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.3 ppm, while the carboxylic acid proton resonates as a broad singlet near δ 12.1 ppm.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid group is observed at δ 170–175 ppm, with aromatic carbons spanning δ 120–140 ppm .

-

IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) confirm the presence of the carboxylic acid group.

Synthetic Methodologies

Classical Synthesis Routes

The synthesis of 2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid typically proceeds via Friedel-Crafts acylation or Suzuki-Miyaura coupling strategies :

Route 1: Friedel-Crafts Acylation

-

Acenaphthene is acylated with benzoyl chloride under AlCl₃ catalysis.

-

Hydrolysis of the acylated intermediate yields the carboxylic acid.

-

Selective hydrogenation reduces the naphthalene ring to dihydroacenaphthylene.

Route 2: Suzuki-Miyaura Coupling

-

Bromoacenaphthylene is coupled with 2-carboxyphenylboronic acid using Pd(PPh₃)₄.

-

Acidic workup liberates the carboxylic acid.

Comparative Analysis of Routes

| Parameter | Friedel-Crafts Route | Suzuki-Miyaura Route |

|---|---|---|

| Yield | 45–55% | 65–75% |

| Regioselectivity | Moderate (para preference) | High (ortho directed by B(OH)₂) |

| Scalability | Limited by AlCl₃ handling | Amenable to large-scale |

| Byproducts | Isomeric impurities | Minimal |

The Suzuki-Miyaura approach offers superior regiocontrol and scalability, making it the preferred method for research-scale synthesis .

Advanced Catalytic Methods

Recent advances leverage transition-metal catalysts to improve efficiency:

-

Palladacycle-Mediated Cyclization: Hermann-Beller palladacycle catalysts enable intramolecular Heck couplings, constructing the acenaphthylene framework in a single step .

-

Cobalt-Catalyzed C-H Activation: Co(II) complexes facilitate direct functionalization of acenaphthene precursors, bypassing pre-halogenation steps.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich acenaphthylene ring undergoes nitration, sulfonation, and halogenation at the 5- and 6-positions:

-

Nitration: HNO₃/H₂SO₄ yields 5-nitro and 6-nitro derivatives in a 3:1 ratio.

-

Bromination: Br₂/FeBr₃ selectively brominates the 5-position (90% yield) .

Carboxylic Acid Derivatives

The -COOH group participates in standard transformations:

-

Esterification: Methanol/H₂SO₄ produces methyl esters (95% yield).

-

Amide Formation: Coupling with amines via EDCI/HOBt yields bioactive analogues .

Photochemical Reactions

UV irradiation induces [4+2] cycloadditions with dienophiles like maleic anhydride, generating polycyclic adducts .

Applications in Organic Synthesis

Alkaloid Synthesis

The compound serves as a key intermediate in oxybenzo[c]phenanthridine alkaloid syntheses :

-

Oxychelerythrine Synthesis:

Materials Science

-

Conjugated Polymers: Copolymerization with thiophenes yields low-bandgap semiconductors (Eg ≈ 1.8 eV).

-

Metal-Organic Frameworks (MOFs): Coordination with Zn(II) nodes produces porous materials with high CO₂ uptake (3.2 mmol/g at 298 K).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume